

1-(Benzyloxy)-3-(chloromethyl)benzene

Commercial Suppliers and Technical Guide for

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Compound of Interest

1-(Benzyloxy)-3(chloromethyl)benzene

Cat. No.:

B139797

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For researchers, scientists, and drug development professionals, **1-(benzyloxy)-3-(chloromethyl)benzene** (CAS No. 24033-02-2) is a valuable building block in organic synthesis, particularly for creating ethers, oxygen-containing heterocycles, and pharmaceutical intermediates.[1] Its utility stems from the reactivity of the electrophilic chloromethyl group, which readily participates in nucleophilic substitution reactions, and the benzyloxy group, which can serve as a protecting group.[1]

Commercial Availability

A variety of chemical suppliers offer **1-(benzyloxy)-3-(chloromethyl)benzene**, often under the synonym **3-(benzyloxy)benzyl** chloride. The table below summarizes key information from several suppliers. For up-to-date pricing and availability, it is recommended to visit the suppliers' websites.



Supplier	Product Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity	Additiona I Informati on
Benchche m	1- (Benzyloxy)-3- (chloromet hyl)benzen e	24033-02- 2	C14H13ClO	232.7	Not Specified	For research use only.[1]
Sigma- Aldrich	1- (Benzyloxy)-3- (chloromet hyl)benzen e	24033-02- 2	C14H13ClO	232.71	Not Specified	-
BLDpharm	1- (Benzyloxy)-3- (chloromet hyl)benzen e	24033-02- 2	C14H13ClO	232.71	Not Specified	Offers NMR, HPLC, and LC-MS documenta tion.[2]
Chemspac e	1- (benzyloxy) -3- (chloromet hyl)benzen e	24033-02- 2	C14H13ClO	233	Not Specified	In-stock building block.[3]
ChemicalB ook	1- BENZYLO XY-3- CHLOROM ETHYL- BENZENE	24033-02- 2	C14H13ClO	232.71	99%	-



Physicochemical Properties

Property	Value	Reference
Molecular Formula	C14H13CIO	[1][4]
Molecular Weight	232.71 g/mol	[1][4]
Appearance	Colorless Oil	[4]
Storage Temperature	0-8 °C	[4]
Solubility	Chloroform, Dichloromethane, Ethyl Acetate, Methanol	[4]

Synthesis Protocols

Two primary synthetic routes for **1-(benzyloxy)-3-(chloromethyl)benzene** are documented, starting from either m-cresol or 3-benzyloxybenzyl alcohol.

Method 1: Benzylation of m-Cresol followed by Radical Chlorination

This two-step synthesis begins with the benzylation of m-cresol to form 3-benzyloxytoluene, which is then chlorinated.

Step 1: Benzylation of m-Cresol

- Reaction: m-cresol is reacted with benzyl bromide in the presence of a base.
- Reagents:
 - m-cresol (3-methylphenol)
 - Benzyl bromide
 - Potassium carbonate (K₂CO₃)
 - Dimethylformamide (DMF)



Conditions:

Temperature: 80–100°C

Solvent: DMF

Yield: Approximately 85%[1]

Step 2: Radical Chlorination of 3-Benzyloxytoluene

- Reaction: The methyl group of 3-benzyloxytoluene is chlorinated using chlorine gas under radical conditions.
- Reagents:
 - 3-benzyloxytoluene
 - Chlorine gas (Cl₂)
 - 1-butyl-3-methylimidazolium chloride (catalyst)
- Conditions:

Temperature: 58°C

Irradiation: LED light (450 nm)

Solvent: Tetrafluorohexane

• Yield: Approximately 99.2%[1]

Method 2: Conversion of 3-Benzyloxybenzyl Alcohol to the Chloride

This method involves the direct conversion of the alcohol to the corresponding chloride.

- Reaction: 3-benzyloxybenzyl alcohol is reacted with thionyl chloride.
- Reagents:



- 3-benzyloxybenzyl alcohol
- Thionyl chloride (SOCl₂) (1.2 equivalents)
- Conditions:

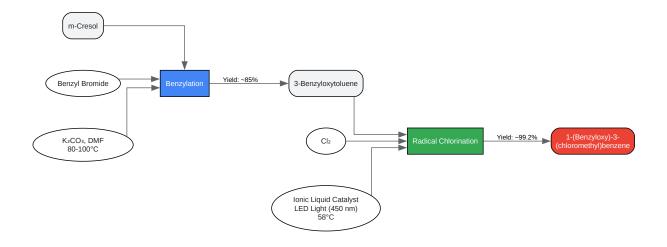
Solvent: Dichloromethane (DCM)

Temperature: Reflux (40°C)

Yield: Approximately 90%[1]

Experimental Workflows

The following diagram illustrates the synthetic pathway starting from m-cresol.



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Caption: Synthesis of 1-(Benzyloxy)-3-(chloromethyl)benzene from m-Cresol.



Biological Activity and Applications in Drug Development

1-(Benzyloxy)-3-(chloromethyl)benzene is recognized for its potential pharmacological properties.[1] While detailed studies on its specific mechanisms of action are not widely published, it has been noted to induce apoptosis in cancer cell lines through caspase activation pathways.[1] Its primary role in drug development is as a versatile intermediate for synthesizing more complex molecules with potential therapeutic applications. The chloromethyl group allows for the facile introduction of the benzyloxybenzyl moiety into various molecular scaffolds.

Analytical Data

Key analytical techniques for characterizing **1-(benzyloxy)-3-(chloromethyl)benzene** include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

- ¹H/¹³C NMR: Characteristic signals include the benzyloxy CH₂ protons, typically observed around δ 4.8–5.2 ppm, and the chloromethyl CH₂ protons, which appear around δ 4.5–4.7 ppm.[1]
- Mass Spectrometry (EI): The electron ionization mass spectrum is expected to show a molecular ion peak at m/z 232.[1]

For detailed analytical data such as NMR, HPLC, and LC-MS spectra, it is advisable to contact the suppliers directly, as some, like BLDpharm, indicate the availability of such documentation. [2]

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References

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